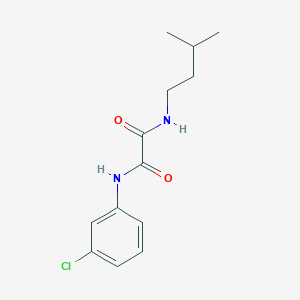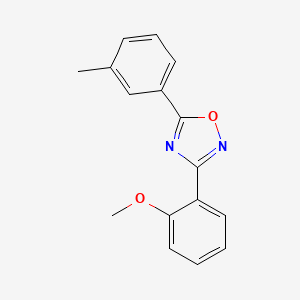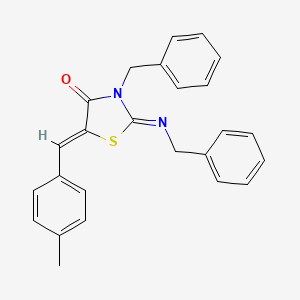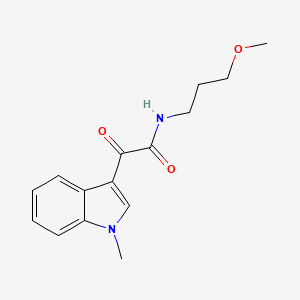![molecular formula C16H22N2O2 B5216941 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole, also known as AMI-1, is a synthetic compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C17H25N2O2.
Wirkmechanismus
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole works by binding to the active site of LSD1 and inhibiting its activity. This leads to an increase in the levels of histone methylation, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to have other biochemical and physiological effects. It has been found to regulate the expression of genes involved in cell differentiation and development, as well as in immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole. Another area of research is the investigation of the role of LSD1 in other biological processes, such as cellular metabolism and epigenetic regulation. Finally, the potential use of 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole as a therapeutic agent for cancer treatment is also an area of ongoing research.
In conclusion, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole is a synthetic compound with potential applications in scientific research, particularly in the field of cancer biology. Its mechanism of action involves the inhibition of LSD1, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. While 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed. Ongoing research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications will help to further our understanding of the role of LSD1 in various biological processes and may lead to the development of new therapies for cancer treatment.
Synthesemethoden
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole can be synthesized using a multi-step process involving the reaction of 2-methoxyphenol with 1-bromohexane to form 6-bromo-2-methoxyphenylhexane. This compound is then reacted with imidazole to form the final product, 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of various types of cancer. 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[6-(2-methoxyphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-8-4-5-9-16(15)20-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBCTRVDHRTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methoxyphenoxy)hexyl]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)


![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)